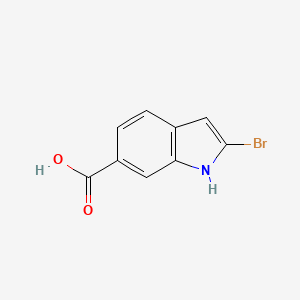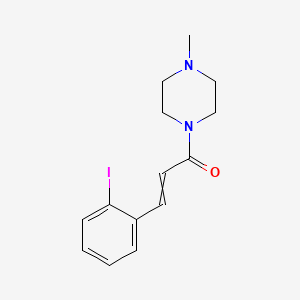
2-Brom-4-iod-6-(Trifluormethyl)pyridin
Übersicht
Beschreibung
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H2BrF3IN. This compound is characterized by the presence of bromine, iodine, and a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is often used as a reagent in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reaction it is involved in .
Mode of Action
It is known to be used in suzuki–miyaura coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
Its use in suzuki–miyaura coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its use in the synthesis of various compounds suggests that its effects can be diverse, depending on the specific reaction it is involved in .
Action Environment
The action of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the presence of a catalyst, the reaction temperature, and the pH of the reaction medium .
Biochemische Analyse
Biochemical Properties
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of kinase inhibitors. It interacts with various enzymes and proteins, including kinases, which are crucial for cell signaling and regulation. The compound’s interactions are primarily through halogen bonding and hydrophobic interactions, which facilitate its binding to the active sites of enzymes. This binding can inhibit the enzyme’s activity, making it a valuable tool in studying enzyme functions and developing therapeutic agents .
Cellular Effects
The effects of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine on cells are profound. It influences cell signaling pathways by inhibiting specific kinases, leading to altered gene expression and cellular metabolism. This compound can induce apoptosis in cancer cells by disrupting the signaling pathways that promote cell survival. Additionally, it affects cellular processes such as proliferation and differentiation, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine exerts its effects by binding to the active sites of target enzymes, particularly kinases. This binding involves halogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. The inhibition of kinase activity leads to downstream effects on cell signaling pathways, resulting in changes in gene expression and cellular functions. The compound’s ability to inhibit specific kinases makes it a valuable tool for studying the molecular mechanisms of enzyme regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged inhibition of kinase activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target kinases without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and off-target interactions. Studies have shown that there is a threshold dose above which the compound’s therapeutic benefits are outweighed by its toxic effects. Understanding the dosage effects is essential for optimizing the compound’s use in therapeutic applications .
Metabolic Pathways
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into metabolites. These metabolites can then be excreted from the body. The compound’s effects on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and optimizing its use in therapeutic applications .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues are influenced by its chemical properties, including its hydrophobicity and ability to form halogen bonds. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with target enzymes and proteins, thereby affecting its overall activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications .
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine typically involves halogen exchange reactions. One common method includes the treatment of 2-chloro-6-(trifluoromethyl)pyridine with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -85°C, followed by iodination . Industrial production methods often involve similar halogen exchange reactions but are scaled up to meet commercial demands .
Analyse Chemischer Reaktionen
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine can be compared to other halogenated pyridine derivatives, such as:
2-Bromo-6-iodopyridine: Similar in structure but lacks the trifluoromethyl group, which can significantly alter its reactivity and applications.
2-Chloro-6-(trifluoromethyl)pyridine: Contains a chlorine atom instead of bromine and iodine, leading to different chemical properties and reactivity.
The presence of both bromine and iodine atoms, along with the trifluoromethyl group, makes 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine unique in its reactivity and versatility in various chemical reactions .
Eigenschaften
IUPAC Name |
2-bromo-4-iodo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYJKMRGYRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)









![2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1405069.png)

